1-(2-Bromophenyl)-2,2,2-trifluoroethanone 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 244229-34-3
VCID: VC1982524
InChI: InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
SMILES: C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.02 g/mol

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

CAS No.: 244229-34-3

Cat. No.: VC1982524

Molecular Formula: C8H4BrF3O

Molecular Weight: 253.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)-2,2,2-trifluoroethanone - 244229-34-3

Specification

CAS No. 244229-34-3
Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
IUPAC Name 1-(2-bromophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Standard InChI Key VNAWTGXXPNWISR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

1-(2-Bromophenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by a 2-bromophenyl group connected to a trifluoromethylated ketone functionality. This combination of structural features makes it particularly useful in various chemical transformations.

Basic Identifiers

The compound can be identified through several standardized chemical nomenclature systems as summarized in Table 1.

Table 1: Chemical Identifiers of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

ParameterInformation
CAS Registry Number244229-34-3
Molecular FormulaC₈H₄BrF₃O
Molecular Weight253.02 g/mol
IUPAC Name1-(2-bromophenyl)-2,2,2-trifluoroethanone
InChIInChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
InChIKeyVNAWTGXXPNWISR-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C(=O)C(F)(F)F)Br

Common Synonyms

The compound is also known by several synonyms in scientific and commercial contexts:

  • 2'-Bromo-2,2,2-trifluoroacetophenone

  • 1-(2-bromo-phenyl)-2,2,2-trifluoro-ethanone

  • 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one

  • Ethanone, 1-(2-bromophenyl)-2,2,2-trifluoro-

  • 2-Bromo-α,α,α-trifluoroacetophenone

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is crucial for its proper handling, storage, and application in various synthetic processes.

Physical Characteristics

Table 2: Physical Properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

PropertyValue
Physical StateLiquid
AppearanceClear, faint lemon-colored liquid
Boiling Point230.0 ± 40.0 °C (Predicted)
Density1.645 g/mL at 25 °C
Refractive Indexn20/D 1.495
Flash Point101 °C

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

19F NMR: The trifluoromethyl group appears as a singlet at approximately -76.26 ppm (CDCl₃) .

1H NMR: The aromatic protons of the 2-bromophenyl group typically appear in the range of 7.0-8.0 ppm, with coupling patterns characteristic of an ortho-substituted aromatic ring .

13C NMR: Shows characteristic signals including a quartet for the carbonyl carbon (due to coupling with fluorine atoms) at approximately 180 ppm with coupling constant JC-C-F ≈ 35-40 Hz .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, with varying degrees of efficiency and scalability.

Trifluoromethylation of 2-Bromobenzaldehyde

One of the primary methods involves the trifluoromethylation of 2-bromobenzaldehyde:

  • 2-Bromobenzaldehyde is treated with trimethylsilyl trifluoromethane (TMS-CF₃) in THF.

  • Tetrabutylammonium fluoride (TBAF) is added as a catalyst.

  • After formation of the silyl ether intermediate, hydrolysis followed by oxidation yields the desired ketone .

Oxidation of Trifluoromethyl Alcohols

Another efficient approach involves the oxidation of 1-(2-bromophenyl)-2,2,2-trifluoroethanol:

  • The alcohol precursor is treated with an oxidizing agent such as 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate in dichloromethane.

  • 2,6-Lutidine is added as a base.

  • The reaction yields the ketone product after appropriate workup .

Recent Advanced Methods

A catalytic approach using sodium persulfate (Na₂S₂O₈) and 4-acetamido-TEMPO (ACT) has been developed for the oxidation of secondary trifluoromethyl alcohols to their corresponding ketones. This method offers milder conditions and potentially higher yields:

  • The alcohol is treated with sodium persulfate (5 equiv) and ACT (0.3 equiv).

  • Pyridine (5 equiv) is added as a base in acetonitrile.

  • The reaction is performed at 50°C for optimal results .

Chemical Reactivity and Transformations

The unique structure of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, featuring both the electrophilic trifluoromethylated ketone group and the aryl bromide functionality, allows for diverse chemical transformations.

Reactions with Nucleophiles

The trifluoromethylated ketone group is highly electrophilic due to the electron-withdrawing effect of the three fluorine atoms. This facilitates nucleophilic addition reactions with various nucleophiles:

  • Hydride Reduction: Treatment with reducing agents such as sodium borohydride (NaBH₄) yields the corresponding alcohol 1-(2-bromophenyl)-2,2,2-trifluoroethanol .

  • Addition of Organometallic Reagents: Reaction with organolithium or Grignard reagents, such as Me₃SiCH₂MgCl, leads to tertiary alcohols. For example, with trimethylsilylmethylmagnesium chloride, 2-(2-bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol is formed .

Azide-Based Transformations

A particularly important application of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is in the synthesis of triazoles:

  • Reaction with sodium azide (NaN₃) in ethanol leads to the formation of 2,2,2-trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone derivatives .

  • The mechanism involves initial nucleophilic addition of azide to the triple bond followed by cyclization to form triazolate intermediates .

  • The reaction is highly solvent-dependent, with polar protic solvents such as ethanol giving the best yields .

Applications in Organic Synthesis

1-(2-Bromophenyl)-2,2,2-trifluoroethanone serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.

Synthesis of Heterocyclic Compounds

The compound is extensively used in the synthesis of heterocycles, particularly triazoles:

  • Triazole Synthesis: When reacted with sodium azide, it forms 2,2,2-trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone derivatives, which have potential applications in medicinal chemistry .

  • Isoxazole Formation: Under acidic conditions, the reaction pathway can be switched from triazole to isoxazole formation, demonstrating the versatility of this compound in heterocycle synthesis .

Building Block in Pharmaceutical Synthesis

The compound serves as an important intermediate in pharmaceutical synthesis:

  • The trifluoromethyl group is a privileged pharmacophore due to its metabolic stability and lipophilicity.

  • The ortho-bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig aminations.

Hazard CodeDescriptionWarning Statement
H315Causes skin irritationWarning - Skin corrosion/irritation
H319Causes serious eye irritationWarning - Serious eye damage/eye irritation
H335May cause respiratory irritationWarning - Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures

The recommended precautionary statements (P-codes) include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Product NamePurityApproximate Price Range (EUR)Delivery Time
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one95%84.00-509.00Approx. 2 weeks
2'-Bromo-2,2,2-trifluoroacetophenone97%134.00-1,314.00Approx. 2 weeks
1-(2-Bromophenyl)-2,2,2-trifluoroethanone97%80.00-425.00Approx. 2 weeks

The compound is typically available in various quantities ranging from 100 mg to 25 g, with pricing dependent on quantity and purity requirements .

Recent Research Developments

Recent research has expanded the applications and synthetic utility of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, particularly in the field of heterocycle synthesis and asymmetric transformations.

Acid-Switchable Synthesis of Heterocycles

A significant recent development is the acid-switchable synthesis of triazoles and isoxazoles from trifluoromethylated ynones and sodium azide:

  • The reaction of CF₃-ynones with sodium azide in alcohol solvents leads to triazoles in excellent yields (70-80%).

  • The addition of acid switches the reaction pathway to form isoxazoles instead of triazoles.

  • DFT modeling has been employed to rationalize the observed selectivity, revealing a reaction mechanism involving azide addition to the triple bond followed by cyclization .

Asymmetric Transformations

The reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone to its corresponding chiral alcohol has been studied using both chemical and biological methods:

  • Enzymatic methods using isolated strains such as Kosakonia radicincitans have shown promise in producing the chiral alcohol with high enantioselectivity.

  • The use of deep-eutectic solvents, surfactants, and cyclodextrins has been explored to enhance the efficiency of biocatalytic reduction .

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